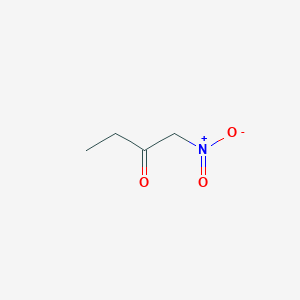
1-Nitrobutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitrobutan-2-one is a useful research compound. Its molecular formula is C4H7NO3 and its molecular weight is 117.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Nitrobutan-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nitration of butan-2-one using nitric acid or mixed acid systems. Optimization requires systematic variation of parameters such as temperature (e.g., 0–5°C to minimize side reactions), stoichiometry (e.g., nitrating agent ratio), and solvent polarity. Purification via fractional distillation or column chromatography is critical, with purity assessed by GC-MS or HPLC . Kinetic studies using in-situ FT-IR can monitor reaction progress and identify intermediates.
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structural identity of this compound?
- Methodological Answer :
- 1H NMR : Look for a singlet at ~2.1 ppm (ketonic CH3) and a triplet at ~4.3 ppm (nitro-adjacent CH2).
- 13C NMR : A carbonyl carbon at ~210 ppm and nitro-bearing carbon at ~80 ppm.
- IR : Strong C=O stretch at ~1700 cm⁻¹ and asymmetric NO2 stretch at ~1540 cm⁻¹.
Cross-validate with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to probe transition states. Computational modeling (e.g., DFT at the B3LYP/6-31G* level) can map electron density distributions and frontier molecular orbitals (FMOs) to predict attack sites. Compare experimental outcomes (e.g., product ratios from Grignard additions) with computational predictions to refine mechanistic models .
Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound under oxidative conditions?
- Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres. Replicate conflicting studies with standardized protocols (e.g., heating rate: 10°C/min). Use multivariate regression to identify confounding variables (e.g., trace moisture, catalyst residues). Cross-reference with high-level ab initio calculations (e.g., CCSD(T)) to reconcile experimental and theoretical data .
Q. What experimental designs are optimal for studying the compound’s potential as a precursor in heterocyclic synthesis?
- Methodological Answer :
- Step 1 : Screen reactivity with diverse amines/thiols under varying pH and solvent systems (e.g., DMF vs. THF).
- Step 2 : Monitor cyclization kinetics via LC-MS and isolate intermediates for X-ray crystallography.
- Step 3 : Evaluate substituent effects using Hammett correlations. Include control experiments to rule out autocatalysis or solvent participation .
Q. Data Analysis & Reproducibility
Q. How should researchers address inconsistencies in chromatographic retention times for this compound across laboratories?
- Methodological Answer : Standardize HPLC/UPLC methods using reference columns (e.g., C18 with 5 µm particle size) and mobile phases (e.g., acetonitrile/water with 0.1% TFA). Perform inter-laboratory calibration with certified standards. Use statistical tools (e.g., ANOVA) to quantify variability from column aging, temperature fluctuations, or detector sensitivity .
Q. What strategies ensure reproducibility in catalytic reduction studies of this compound to its amine derivatives?
- Methodological Answer :
- Catalyst Pre-treatment : Activate catalysts (e.g., Raney Ni) under H2 flow for 1 hour.
- In-situ Monitoring : Use ATR-FTIR or Raman spectroscopy to track nitro group reduction in real time.
- Post-reaction Analysis : Quantify amine yield via derivatization (e.g., ninhydrin test) and cross-check with GC-FID. Document catalyst recycling protocols to assess deactivation .
Q. Computational & Theoretical Approaches
Q. How can QSAR models predict the biological activity of this compound derivatives?
- Methodological Answer : Curate a dataset of structurally similar nitroketones with known IC50 values. Compute descriptors (e.g., logP, molar refractivity, HOMO-LUMO gaps) using software like CODESSA or MOE. Train models (e.g., partial least squares regression) and validate via leave-one-out cross-validation. Prioritize derivatives with predicted enhanced bioavailability and low cytotoxicity .
Q. Ethical & Reporting Standards
Q. What documentation is essential for ensuring transparency in studies involving this compound?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
- Experimental Section : Detail synthetic procedures, purification steps, and characterization data (≥95% purity threshold).
- Supporting Information : Include raw spectral data, computational input files, and crystallographic CIFs.
- Data Citation : Reference primary datasets from repositories like PubChem or CCDC .
Propiedades
Número CAS |
22920-77-0 |
|---|---|
Fórmula molecular |
C4H7NO3 |
Peso molecular |
117.10 g/mol |
Nombre IUPAC |
1-nitrobutan-2-one |
InChI |
InChI=1S/C4H7NO3/c1-2-4(6)3-5(7)8/h2-3H2,1H3 |
Clave InChI |
OYLKGUAPHUZBTD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















